molecular formula C14H9BrFNO2S B1376447 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole CAS No. 1001394-95-1

1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Cat. No.: B1376447
CAS No.: 1001394-95-1
M. Wt: 354.2 g/mol
InChI Key: CZEXVNDQUSHRPL-UHFFFAOYSA-N
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Description

“1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole” is a complex organic compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The benzenesulfonyl group is a common functional group in organic chemistry, known for its reactivity .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzenesulfonyl derivatives can generally be synthesized through the reaction of benzenesulfonyl chloride with an appropriate nucleophile . The bromo and fluoro substituents could potentially be introduced through electrophilic halogenation .


Chemical Reactions Analysis

Benzenesulfonyl compounds typically exhibit reactions characteristic of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The presence of bromo and fluoro substituents may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzenesulfonyl compounds are typically solid and soluble in water .

Scientific Research Applications

Synthesis of Indole Derivatives

  • The compound 1-benzenesulfonyl-3-bromomethylindole reacts with various nucleophiles, leading to the formation of intermediates vital for synthesizing a wide array of indole alkaloids and pharmacologically relevant compounds, demonstrating good to excellent yields. This highlights its importance in the synthesis of complex molecules (Nagarathnam, 1992).

Antimicrobial Agents

  • Some derivatives synthesized from 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole have been evaluated for their antibacterial and antifungal activities, showing significant potential as novel antimicrobial agents. This underscores the utility of such compounds in addressing the need for new therapeutic options against resistant microbial strains (Chundawat et al., 2016).

Chemical Synthesis and Characterization

  • The compound has been utilized in the synthesis of various indole derivatives through reactions with pyridine substrates, showcasing its versatility in chemical synthesis processes. This includes the production of benzenesulfonyl derivatives of 2-(2′-pyridyl)indole, further emphasizing its role in the development of new chemical entities (Caixach et al., 1979).

Antitumor Activity

  • Novel therapeutic agents synthesized from this compound derivatives have been identified, exhibiting potent and selective antitumor activities. These findings point to the potential application of such compounds in the development of new cancer therapies, particularly those targeting specific tumor cell lines (Berry et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzenesulfonyl compounds have been studied for their potential as human neutrophil elastase inhibitors .

Safety and Hazards

As with any chemical compound, handling “1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole” would require appropriate safety measures. For instance, benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromo-6-fluoroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEXVNDQUSHRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Aq. 4 M NaOH (5 mL) was added to a stirring mixture of 4-bromo-6-fluoro-1H-indole (500 mg, 2.34 mmol; Intermediate 35), benzenesulfonyl chloride (329 μL g, 2.57 mmol) and tetrabutylammonium hydrogen sulfate (78 mg, 0.23 mmol) in DCM (30 mL). The reaction mixture was stirred 1 h, combined with an earlier batch of this intermediate (followed this experimental and starting with 4-bromo-6-fluoro-1H-indole, 152 mg, 0.71 mmol; Intermediate 35), washed twice with water, dried and concentrated. The product (1.08 g, 100%) was obtained as a beige solid. MS (ESI+) for C14H9BrFNO2S m/z 354 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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